N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide
CAS No.: 899748-45-9
Cat. No.: VC5139850
Molecular Formula: C14H19N3O4S
Molecular Weight: 325.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899748-45-9 |
|---|---|
| Molecular Formula | C14H19N3O4S |
| Molecular Weight | 325.38 |
| IUPAC Name | N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-ethyloxamide |
| Standard InChI | InChI=1S/C14H19N3O4S/c1-2-15-13(18)14(19)16-11-5-7-12(8-6-11)17-9-3-4-10-22(17,20)21/h5-8H,2-4,9-10H2,1H3,(H,15,18)(H,16,19) |
| Standard InChI Key | ORNFFIYTIGXGGY-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Introduction
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide is a synthetic organic compound characterized by its oxalamide functional group and a dioxido-thiazinane moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. Its structure suggests hydrogen-bonding capabilities and chemical stability, making it a candidate for various biological and chemical studies.
Synthesis
The synthesis of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide typically involves:
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Preparation of the Thiazinane Intermediate:
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The thiazinane ring is synthesized through cyclization reactions involving sulfur-containing precursors.
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Oxidation introduces the dioxido functionality.
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Formation of the Oxalamide Moiety:
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Reaction between an aromatic amine derivative (e.g., 4-amino-thiazinane) and oxalyl chloride under controlled conditions.
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Final Coupling Reaction:
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The intermediate is coupled with an ethylamine derivative to form the final product.
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Applications and Potential Uses
This compound's unique structural features open avenues for research in several fields:
Medicinal Chemistry
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Antimicrobial Activity: Compounds with sulfur heterocycles often show activity against bacterial and fungal strains.
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Anticancer Potential: Oxalamides are being explored for their ability to inhibit cancer cell growth due to their hydrogen-bonding interactions with biological targets.
Material Science
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The presence of aromatic rings and polar functional groups makes this compound a potential candidate for polymer synthesis or as a ligand in metal-organic frameworks (MOFs).
Analytical Data
The characterization of this compound can be performed using standard analytical techniques:
| Technique | Observations/Results |
|---|---|
| Infrared (IR) | Peaks corresponding to C=O stretching (~1650 cm⁻¹) and S=O stretching (~1050 cm⁻¹). |
| NMR (¹H, ¹³C) | Signals for aromatic protons, ethyl chain hydrogens, and carbonyl carbons. |
| Mass Spectrometry | Molecular ion peak at m/z ~282 confirming molecular weight. |
Challenges in Research
While promising, research on N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide faces challenges:
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Synthetic Complexity: Multi-step synthesis requires optimization to improve yields.
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Limited Biological Data: Further studies are needed to confirm its pharmacological properties.
Future Directions
To fully explore the potential of this compound:
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Conduct extensive biological assays to evaluate antimicrobial, anticancer, and anti-inflammatory properties.
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Investigate its role as a ligand in coordination chemistry.
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Explore modifications to its structure to enhance solubility and bioavailability.
This detailed exploration highlights the chemical significance of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide while identifying avenues for further research and application development.
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